molecular formula C9H11NO4 B13057988 Methyl 5-formyl-3-propylisoxazole-4-carboxylate

Methyl 5-formyl-3-propylisoxazole-4-carboxylate

Cat. No.: B13057988
M. Wt: 197.19 g/mol
InChI Key: BCVNVBIMHABCJY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 5-formyl-3-propylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures to form an intermediate, which is then cyclized using hydroxylamine hydrochloride in refluxing methanol . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 5-formyl-3-propylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-formyl-3-propylisoxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-formyl-3-propylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Methyl 5-formyl-3-propylisoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:

  • Methyl 5-phenylisoxazole-3-carboxylate
  • 5-Aryl-4-methyl-3-yl-isoxazoles
  • Mono-O-methyl curcumin isoxazole

These compounds share the isoxazole ring structure but differ in their substituents, leading to variations in their biological activities and applications . This compound is unique due to its specific formyl and propyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 5-formyl-3-propyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C9H11NO4/c1-3-4-6-8(9(12)13-2)7(5-11)14-10-6/h5H,3-4H2,1-2H3

InChI Key

BCVNVBIMHABCJY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=C1C(=O)OC)C=O

Origin of Product

United States

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